Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-2-yl)butanoate
- Mthis compound
- Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and applications. This compound is unique due to its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
VLTGZMWSTQZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N |
Origin of Product |
United States |
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